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molecular formula C12H20ClN3 B8542012 1-(1-benzylpiperidin-3-yl)hydrazinehydrochloride

1-(1-benzylpiperidin-3-yl)hydrazinehydrochloride

Cat. No. B8542012
M. Wt: 241.76 g/mol
InChI Key: QTDFSCDJNUWDQN-UHFFFAOYSA-N
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Patent
US08426411B2

Procedure details

A solution of tert-butyl 2-(1-benzylpiperidin-3-yl)hydrazinecarboxylate (1.25 g, 4.10 mmol) in aqueous HCl (6 N, 6.83 mL, 41.0 mmol) was stirred at ambient temperature for about 8 h. The solvent was removed under reduced pressure to give crude 1-benzyl-3-hydrazinylpiperidine hydrochloride (1.45 g, 112%) as a white solid which was used without further purification: LC/MS (Table 1, Method b) Rt=0.66 min; MS m/z: 206 (M+H)+.
Name
tert-butyl 2-(1-benzylpiperidin-3-yl)hydrazinecarboxylate
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Quantity
6.83 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][CH2:11][CH:10]([NH:14][NH:15]C(OC(C)(C)C)=O)[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[ClH:23]>>[ClH:23].[CH2:1]([N:8]1[CH2:13][CH2:12][CH2:11][CH:10]([NH:14][NH2:15])[CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
tert-butyl 2-(1-benzylpiperidin-3-yl)hydrazinecarboxylate
Quantity
1.25 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CCC1)NNC(=O)OC(C)(C)C
Name
Quantity
6.83 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Cl.C(C1=CC=CC=C1)N1CC(CCC1)NN
Measurements
Type Value Analysis
AMOUNT: MASS 1.45 g
YIELD: PERCENTYIELD 112%
YIELD: CALCULATEDPERCENTYIELD 146.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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